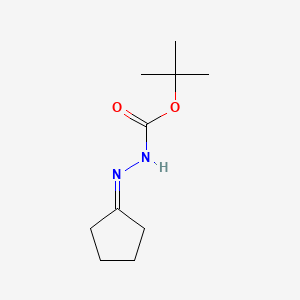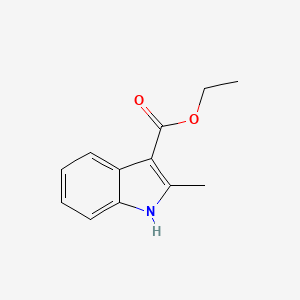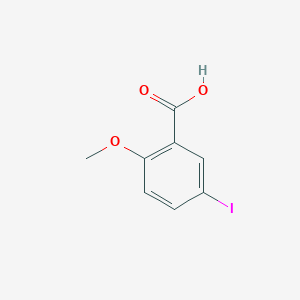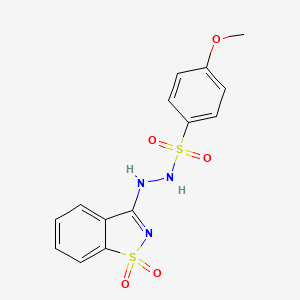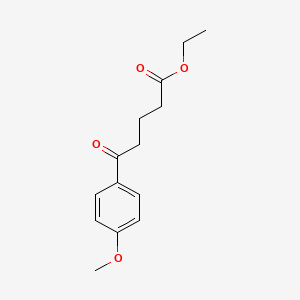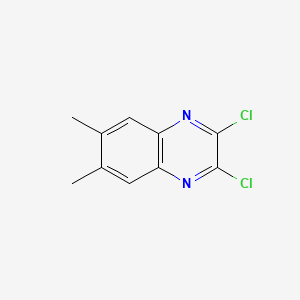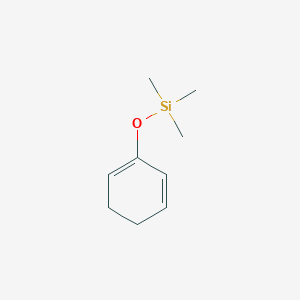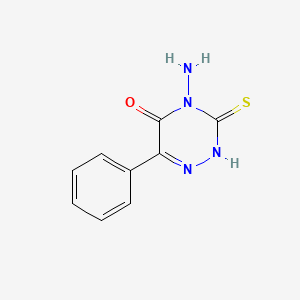![molecular formula C10H12ClN B1308423 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine CAS No. 69385-29-1](/img/structure/B1308423.png)
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Übersicht
Beschreibung
The compound "1-[1-(4-Chlorophenyl)cyclopropyl]methanamine" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds discussed in the provided papers include various derivatives of cyclopropyl methanones and methanamines, which have been synthesized and evaluated for their anti-mycobacterial, anticancer, and antituberculosis properties . These compounds are characterized by the presence of a cyclopropyl group attached to a methanone or methanamine moiety, with additional substituents such as chlorophenyl groups that may influence their biological activity.
Synthesis Analysis
The synthesis of related compounds involves several chemical reactions, including acylation, cyclization, and reductive amination. For instance, an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones has been reported, which involves the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) . Another synthesis route involves the reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives . These methods demonstrate the versatility of synthetic approaches to access a variety of cyclopropyl-containing compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including elemental analysis, FT-IR, DSC, 13C/1H-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the cyclopropyl core. The presence of a 4-chlorophenyl group is a common feature among these compounds, which may play a role in their biological activity.
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo further transformations, such as reduction to alcohols or methylenes . Additionally, the reactivity of methyl 2-chloro-2-cyclopropylidenacetate with various nucleophiles under phase transfer catalysis conditions has been explored to construct spirocyclopropane anellated heterocycles . These reactions expand the chemical space of cyclopropyl-containing compounds and provide a pathway to novel heterocyclic structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the cyclopropyl group imparts strain to the molecule, which can affect its reactivity and stability. The chlorophenyl substituent is likely to contribute to the lipophilicity of the compound, which is an important factor in its biological activity. The compounds' solubility, melting points, and other physicochemical properties are essential for their evaluation as potential therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine and its derivatives are primarily used in organic chemistry for synthesizing various compounds. For example, a study by Gao Xue-yan (2011) focused on synthesizing 4-Chlorophenyl cyclopropyl ketone, which is a key intermediate in producing flucycloxuron, an insecticide. This process involved acylation and cyclization, indicating the compound's utility in complex organic syntheses (Xue-yan, 2011).
Application in Pharmaceutical Synthesis
The compound is also significant in pharmaceutical chemistry. For instance, Krisztina Vukics et al. (2002) reported a novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, where N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, a compound structurally similar to 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, was used as an intermediate (Vukics et al., 2002).
Anticancer and Antituberculosis Research
In the field of medical research, derivatives of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine have been explored for potential anticancer and antituberculosis activities. A study by S. Mallikarjuna et al. (2014) synthesized derivatives of this compound and found that some of these exhibited significant antituberculosis and anticancer activity, particularly against human breast cancer cell lines and the tuberculosis-causing bacterium (Mallikarjuna et al., 2014).
Antiviral Research
Furthermore, N. Kolocouris et al. (1994) discussed the synthesis of aminoadamantane derivatives of this compound, which demonstrated inhibition against the cytopathicity of influenza A virus, showcasing the compound's relevance in antiviral drug development (Kolocouris et al., 1994).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKUEKHNVGRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399538 | |
| Record name | 1-[1-(4-chlorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine | |
CAS RN |
69385-29-1 | |
| Record name | 1-[1-(4-chlorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-chlorophenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

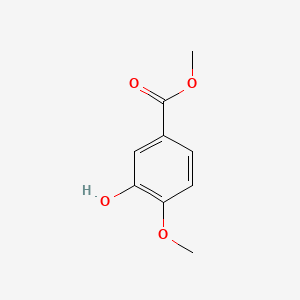
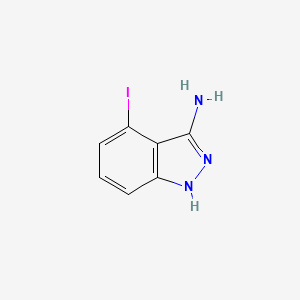
![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
